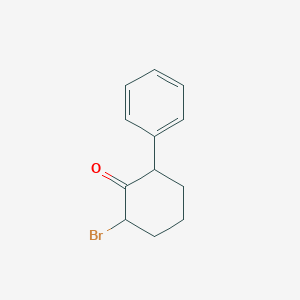

2-Bromo-6-phenylcyclohexanone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

155991-28-9 |

|---|---|

分子式 |

C12H13BrO |

分子量 |

253.13 g/mol |

IUPAC 名称 |

2-bromo-6-phenylcyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |

InChI 键 |

NHQHKAJHEKEFEL-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |

规范 SMILES |

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |

同义词 |

2-broMo-6-phenylcyclohexanone |

产品来源 |

United States |

Stereochemical and Conformational Analysis of 2 Bromo 6 Phenylcyclohexanone

Diastereoisomeric Forms and Their Interconversion

The presence of two chiral centers at positions 2 and 6 of the cyclohexanone (B45756) ring means that 2-Bromo-6-phenylcyclohexanone can exist as different stereoisomers. The relationship between the cis and trans diastereomers is particularly significant, involving a dynamic equilibrium that can be influenced by external conditions and that plays a crucial role in the isolation of the individual isomers.

Equilibrium Between cis- and trans-Isomers

The bromination of 2-phenylcyclohexanone (B152291) initially produces trans-2-Bromo-6-phenylcyclohexanone as the kinetic product. researchgate.net However, this trans-isomer is not the most stable form. An equilibrium exists between the cis and trans diastereomers. Over time, or with catalysis, the trans-isomer converts to the thermodynamically more stable cis-isomer. researchgate.net This process highlights the distinction between the reaction's kinetic and thermodynamic pathways, where the initially formed product rearranges to a more stable configuration. Research has identified and characterized both the (2S,6R)-2-Bromo-6-phenylcyclohexanone (a cis-isomer) and the (2S,6S)-2-Bromo-6-phenylcyclohexanone (a trans-isomer). asianpubs.org

Acid-Catalyzed Isomerization Processes

The interconversion between the cis and trans isomers of this compound is readily facilitated by acid catalysis. researchgate.net The presence of an acid promotes the enolization of the ketone. The formation of the enol intermediate temporarily removes the chirality at the α-carbon (C2), allowing for reprotonation to occur from either face. This process enables the less stable trans-isomer to isomerize to the more stable cis-isomer, eventually leading to a thermodynamic equilibrium that heavily favors the cis form. Similar acid-catalyzed equilibrations are observed in other substituted cyclic ketones. nih.gov

Role of Solubility in Stereoisomer Isolation

A key practical outcome of the cis-trans equilibrium is the method of isolating the isomers, which is governed by their differing solubilities. The cis-2-Bromo-6-phenylcyclohexanone has a lower solubility in several common solvents compared to its trans counterpart. researchgate.net Consequently, as the isomerization from trans to cis occurs in solution, the less soluble cis-isomer crystallizes out, effectively shifting the equilibrium towards its formation. This difference in solubility is the primary reason why the cis-isomer is the product commonly obtained and isolated from the bromination reaction of 2-phenylcyclohexanone. researchgate.net

Table 1: Properties of this compound Diastereomers

| Property | cis-2-Bromo-6-phenylcyclohexanone | trans-2-Bromo-6-phenylcyclohexanone |

|---|---|---|

| Thermodynamic Stability | More stable (Thermodynamic product) | Less stable (Kinetic product) |

| Formation Pathway | Favored at equilibrium | Initial product of bromination |

| Solubility | Lower solubility in several solvents | Higher solubility |

| Isolation | Commonly isolated due to precipitation | Remains in solution during equilibration |

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

Influence of Bromine and Phenyl Substituents on Ring Conformation

In a substituted cyclohexane, substituents generally prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org The energetic preference for the equatorial position is quantified by the "A-value," with larger values indicating a greater preference.

Phenyl Group: The phenyl group is sterically demanding and has a strong preference for the equatorial position. Its A-value is approximately 3.0 kcal/mol, indicating a significant energy penalty for occupying an axial position. acs.org

Bromine Atom: The bromine atom is larger than hydrogen but its A-value is relatively modest (~0.4-0.6 kcal/mol). masterorganicchemistry.comfiveable.me This is partly due to the long carbon-bromine bond, which places the atom further from the ring and lessens the 1,3-diaxial interactions compared to a group like methyl, despite its smaller size. masterorganicchemistry.com

In cis-2-Bromo-6-phenylcyclohexanone, the 1,6-relationship requires one substituent to be axial and the other equatorial. Given the substantially larger A-value of the phenyl group, it will overwhelmingly occupy the equatorial position to minimize steric strain. This forces the bromine atom into the less favorable axial position.

In trans-2-Bromo-6-phenylcyclohexanone, the substituents can be either both equatorial or both axial. The diaxial conformation would incur immense steric strain from both groups. Therefore, the trans-isomer will strongly favor the di-equatorial conformation, which is generally the most stable arrangement for 1,2-trans disubstituted cyclohexanes. libretexts.org

Table 2: A-Values for Relevant Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) | Steric Bulk Preference |

|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Very High |

| -C₆H₅ (Phenyl) | ~3.0 | High |

| -CH(CH₃)₂ (Isopropyl) | ~2.2 | High |

| -CH₃ (Methyl) | ~1.7 | Moderate |

| -Br (Bromo) | ~0.4-0.6 | Low-Moderate |

| -Cl (Chloro) | ~0.5 | Low-Moderate |

Data sourced from multiple references to show approximate, generally accepted values. libretexts.orgmasterorganicchemistry.comfiveable.me

Comparison with Related Phenylcyclohexane (B48628) Systems

The conformational behavior of this compound can be better understood by comparing it to simpler, related molecules.

Phenylcyclohexane: In monosubstituted phenylcyclohexane, the conformational equilibrium lies almost entirely toward the conformer with the phenyl group in the equatorial position. acs.orgmdpi.com The energy difference is significant enough that the axial conformer is present in negligible amounts.

2-Bromocyclohexanone (B1249149): The conformational analysis of 2-halocyclohexanones is more complex. While steric factors favor an equatorial bromine, electronic effects, such as dipole-dipole interactions between the C-Br and C=O bonds and hyperconjugation, can stabilize the axial conformer. tandfonline.comstackexchange.com In some solvents, the axial conformer of 2-bromocyclohexanone can be significantly populated. stackexchange.com

1-Methyl-1-phenylcyclohexane: In this gem-disubstituted system, the conformational equilibrium is substantially shifted toward the conformer where the phenyl group is axial and the methyl group is equatorial. mdpi.com This demonstrates that the preference of one group can be overridden by the presence of another.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-2-Bromo-6-phenylcyclohexanone |

| trans-2-Bromo-6-phenylcyclohexanone |

| 2-phenylcyclohexanone |

| 2-bromocyclohexanone |

| Phenylcyclohexane |

| 1-Methyl-1-phenylcyclohexane |

| Methyl |

| Bromine |

Computational and Theoretical Approaches to Stereochemistry and Conformation

Computational chemistry provides indispensable tools for understanding the three-dimensional structures and relative stabilities of molecules like this compound. Through theoretical calculations, it is possible to model the conformational landscape and the dynamics of internal rotations, offering insights that complement experimental data.

Quantum Chemical Calculations for Conformational Energies

The determination of conformational energies is critical for understanding the stereochemical preferences of this compound. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful methods for this purpose. These calculations can accurately predict the relative energies of different chair and boat conformers, as well as the various orientations of the axial and equatorial phenyl and bromo substituents.

Modern DFT functionals are essential for obtaining reliable results, especially for systems involving non-covalent interactions like those present in this compound. The interaction between the phenyl group, the bromine atom, and the cyclohexane ring involves steric repulsion and dispersion forces.

B3LYP-D3: The B3LYP functional is a widely used hybrid functional. However, its standard form does not adequately account for dispersion forces. The "-D3" suffix indicates the inclusion of an empirical dispersion correction, which significantly improves the accuracy for non-covalently bound systems. rsc.org This correction is crucial for accurately modeling the intramolecular interactions in this compound.

M06-2X: This is a high-nonlocality hybrid meta-GGA functional. The M06 suite of functionals was parameterized to include weak interactions, making M06-2X particularly well-suited for calculating conformational energies where dispersion and π-stacking interactions are important. rsc.orgresearchgate.net It often provides better accuracy for main-group thermochemistry and non-covalent interactions compared to older functionals. researchgate.net

ωB97X-D and ωB97X-V: These are range-separated hybrid functionals that include empirical dispersion corrections. They are designed to provide accurate descriptions of a broad range of interactions, from short-range to long-range, making them robust choices for complex organic molecules. rsc.orgrsc.org

MP2: Møller–Plesset perturbation theory at the second order (MP2) is an ab initio method that explicitly includes electron correlation, which is fundamental for describing dispersion forces. researchgate.netrsc.org It is often used as a benchmark for DFT methods but is more computationally demanding. researchgate.net

HF (Hartree-Fock): The Hartree-Fock method does not account for electron correlation and is generally insufficient for accurately predicting conformational energies where dispersion forces play a key role. rsc.org It serves as a baseline to evaluate the importance of correlation effects captured by more advanced methods. rsc.org

These calculations typically involve geometry optimization of each conformer followed by a frequency calculation to confirm it as a true minimum on the potential energy surface and to obtain thermodynamic data like Gibbs free energy. rsc.org The choice of basis set, such as the Pople-style 6-311+G(2df,2p) or Dunning's correlation-consistent sets, is also vital for achieving accurate results. rsc.org

Table 1: Illustrative Conformational Energy Calculations for this compound This table presents hypothetical relative energy data for the cis and trans isomers of this compound, as would be calculated by various quantum chemical methods. The values illustrate the type of output generated from such studies.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) |

|---|---|---|---|

| HF | 6-31G* | trans-(2S,6R) (Brax, Pheq) | 1.5 |

| cis-(2R,6R) (Breq, Pheq) | 0.0 (Reference) | ||

| B3LYP-D3 | 6-311+G(2df,2p) | trans-(2S,6R) (Brax, Pheq) | 0.8 |

| cis-(2R,6R) (Breq, Pheq) | 0.0 (Reference) | ||

| M06-2X | 6-311+G(2df,2p) | trans-(2S,6R) (Brax, Pheq) | 0.6 |

| cis-(2R,6R) (Breq, Pheq) | 0.0 (Reference) | ||

| MP2 | 6-311+G(2df,2p) | trans-(2S,6R) (Brax, Pheq) | 0.7 |

| cis-(2R,6R) (Breq, Pheq) | 0.0 (Reference) |

Molecular Orbital Studies on Internal Rotation

The rotation of the phenyl group around the C-C bond connecting it to the cyclohexanone ring is a key conformational dynamic. Molecular orbital (MO) studies, particularly using semi-empirical methods, provide a computationally efficient way to investigate the potential energy surface of this internal rotation.

AM1 (Austin Model 1): This is a semi-empirical method that is much faster than ab initio or DFT calculations. It is useful for exploring the potential energy surfaces of large molecules. cdnsciencepub.com For phenylcyclohexane, AM1 computations have been used to model the internal motion of the phenyl group. cdnsciencepub.com The calculations involve optimizing the geometry of the molecule at fixed increments of the dihedral angle defining the phenyl group's rotation.

STO-3G: This is a minimal basis set used in ab initio calculations. While not as accurate as larger basis sets, geometry-optimized STO-3G calculations have also been employed to study internal rotation in phenylcyclohexanes. cdnsciencepub.com These studies help identify the most stable rotational conformers and the energy barriers between them. cdnsciencepub.com

For an equatorial phenyl group, studies on the parent phenylcyclohexane molecule show that the most stable conformer is the "parallel" one, where the plane of the phenyl ring lies in the symmetry plane of the cyclohexane ring. cdnsciencepub.com For an axial phenyl group, the most stable conformer is found to be a skewed "perpendicular" conformation. cdnsciencepub.com These calculations reveal the twofold and fourfold components of the rotational potential, which describe the shape of the energy barrier. cdnsciencepub.com The barrier to rotation for the equatorial isomer of phenylcyclohexane has been determined to be approximately 7.1 kJ/mol. cdnsciencepub.com

Applying these approaches to this compound would allow for an analysis of how the adjacent bromo substituent and the carbonyl group influence the rotational barrier and the preferred orientation of the phenyl ring.

Table 2: Representative Calculated Rotational Potential for an Equatorial Phenyl Group This table shows hypothetical energy values for the rotation of an equatorial phenyl group in a this compound system, based on findings for phenylcyclohexane. cdnsciencepub.com The angle θ represents the rotation of the phenyl group relative to the plane of the C-C-H bond of the cyclohexane ring.

| Computational Method | Rotation Angle (θ) | Relative Energy (kJ/mol) | Conformer Type |

|---|---|---|---|

| AM1 | 0° | 0.00 | Parallel (Stable) |

| 15° | 0.85 | - | |

| 30° | 2.95 | - | |

| 60° | 6.50 | - | |

| 90° | 7.10 | Perpendicular (Transition State) | |

| STO-3G | 0° | 0.00 | Parallel (Stable) |

| 15° | 1.10 | - | |

| 30° | 3.80 | - | |

| 60° | 7.50 | - | |

| 90° | 8.20 | Perpendicular (Transition State) |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Phenylcyclohexanone

Elimination Reactions Leading to α,β-Unsaturated Ketones

Elimination reactions of 2-bromo-6-phenylcyclohexanone are a key pathway to forming α,β-unsaturated ketones, which are valuable intermediates in the synthesis of more complex molecules.

Dehydrobromination of cis- and trans-Bromoketones

The bromination of 2-phenylcyclohexanone (B152291) initially yields trans-2-bromo-6-phenylcyclohexanone. However, the cis and trans isomers are readily interconverted in the presence of acid. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Due to its lower solubility in several solvents, the cis-isomer is the one that is typically isolated. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The dehydrobromination of both cis- and trans-2-bromo-6-phenylcyclohexanone, when treated with a base, leads to the formation of a mixture of α,β-unsaturated ketones. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This process involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a double bond. The regioselectivity of this elimination is a critical aspect of the reaction, dictating the final product distribution.

Rearrangement Reactions

Rearrangement reactions of α-haloketones, such as the Favorskii rearrangement, represent a powerful tool for carbon skeleton modifications, particularly for ring contraction in cyclic systems.

Favorskii Rearrangement and Analogous Transformations (e.g., 2-bromo-6,6-dimethylcyclohexanone)

The Favorskii rearrangement of cyclic α-halo ketones is a well-established method for achieving ring contraction. wikipedia.orgscribd.comchemtube3d.com This reaction typically occurs in the presence of a base, such as an alkoxide or hydroxide (B78521), to produce a carboxylic acid derivative with a smaller ring system. wikipedia.org For instance, the treatment of 2-bromocyclohexanone (B1249149) with sodium methoxide (B1231860) yields the methyl ester of cyclopentanecarboxylic acid. scribd.com The mechanism is believed to proceed through the formation of an enolate on the carbon atom away from the halogen, which then cyclizes to a cyclopropanone (B1606653) intermediate. wikipedia.orgscribd.comchemtube3d.com This intermediate is then attacked by a nucleophile, leading to the ring-contracted product. wikipedia.orgscribd.com

A relevant analogous transformation is the Favorskii reaction of 2-bromo-6,6-dimethylcyclohexanone. vaia.comchegg.compressbooks.pubpressbooks.pub When treated with aqueous sodium hydroxide followed by acidification, this compound undergoes a rearrangement to yield 2,2-dimethylcyclopentanecarboxylic acid. vaia.comchegg.compressbooks.pubpressbooks.pub This reaction is proposed to initiate with the nucleophilic addition of the hydroxide ion to the carbonyl group, followed by a rearrangement that involves the loss of the bromide ion. vaia.com

Theoretical Studies of Favorskii Reaction Mechanisms

The mechanism of the Favorskii rearrangement has been the subject of extensive theoretical investigation to elucidate the intricate details of the reaction pathway. researchgate.netacs.orgacs.orgnih.gov High-level ab initio calculations and density functional theory (DFT) have been employed to study the chloroenolate to cyclopropanone step. researchgate.netacs.orgnih.gov These studies have identified both "inversion" and "retention" transition states, which often arise from different ground-state conformations of the enolate. researchgate.netacs.orgnih.gov

The "inversion" pathway, previously described as an SN2 process, is now better understood as a concerted process involving an oxyallyl-like structure undergoing ring closure. researchgate.netacs.orgnih.gov The "retention" mechanism, once thought to be SN1-like, is also shown to be a concerted, albeit less synchronous, process involving similar oxyallyl-like transition states. researchgate.netacs.orgnih.gov Theoretical studies on α-chlorocyclohexanone enolate systems have also located both inversion and retention mechanisms originating from different ground-state ring conformations of the enolate. acs.orgnih.gov These computational models provide valuable insights into the stereochemistry and the factors influencing the reaction pathway, such as solvent effects, which can favor the retention mechanism in polar solvents. acs.orgnih.gov

Nucleophilic Substitution and Derivatization at the Brominated Carbon

The bromine atom in this compound is susceptible to nucleophilic attack, allowing for the introduction of various functional groups at this position. A selective method has been developed for the nucleophilic substitution of 2-bromo-2-aryl-cycloketones with aliphatic amines to produce ketamine derivatives. rsc.org The selectivity between nucleophilic substitution and the competing Favorskii rearrangement can be controlled by factors such as temperature and the steric hindrance of the amine. rsc.org For instance, reactions with primary amines can be thermodynamically controlled to favor substitution, while reactions with secondary amines are often kinetically controlled, leading to rearrangement. rsc.org This reactivity allows for the synthesis of a diverse range of derivatives from this compound. lookchem.com

Potential for Azide (B81097) Displacement and Formation of α-Azido Ketones

The reaction of α-haloketones with sodium azide is a well-established method for the synthesis of α-azido ketones. mdpi.com In the case of cis-2-bromo-6-phenylcyclohexanone, treatment with sodium azide leads to the formation of the corresponding cis-2-azido-6-phenylcyclohexanone. researchgate.net This transformation proceeds via a nucleophilic substitution mechanism where the azide ion displaces the bromide. mdpi.comresearchgate.net These reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or a mixture of trifluoroethanol and dimethylformamide (DMF). mdpi.comresearchgate.net The resulting α-azido ketones are valuable intermediates in organic synthesis. mdpi.comresearchgate.net

It has been noted that α-azido ketones can be sensitive, sometimes undergoing decomposition or polymerization upon heating, which can make purification by distillation challenging. mdpi.com

Generation of Amino Ketones and 1,2-Amino Alcohols

α-Azido ketones serve as important precursors for the synthesis of α-amino ketones and 1,2-amino alcohols. mdpi.comarkat-usa.org The reduction of the azido (B1232118) group is a key step in this process. A significant challenge in the reduction of α-azido ketones to α-amino ketones is the tendency of the resulting α-amino ketone to undergo intermolecular self-condensation, which can lead to the formation of pyrazines. arkat-usa.org

To circumvent this, methods have been developed for the selective reduction of the azide. One effective method involves the use of tin(II) chloride, followed by immediate protection of the newly formed amino group, for instance, with a Boc group. arkat-usa.org Other reducing agents like chromium(II) acetate (B1210297) have also been used, though they may lead to lower yields due to competing deazidation reactions. arkat-usa.org Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) has also been explored for the reduction of α-azido ketones. mdpi.com

The resulting α-amino ketones, such as 2-amino-2-phenylcyclohexan-1-one, can be further reduced to form 1,2-amino alcohols. semanticscholar.orggoogle.com For example, the ketone functionality can be reduced using reagents like sodium borohydride (B1222165) to yield the corresponding alcohol, 2-amino-2-phenylcyclohexan-1-ol. google.com The stereochemistry of the final 1,2-amino alcohol can be influenced by the choice of reducing agent and reaction conditions.

Enolization and Subsequent Reactions

The acidic α-protons of this compound allow for the formation of enolates, which are powerful nucleophiles in their own right.

Formation and Reactivity of Enolates

Enolates are typically formed by treating a carbonyl compound with a strong, non-nucleophilic base. masterorganicchemistry.com For ketones like 2-phenylcyclohexanone, deprotonation can be achieved using strong bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate. thieme-connect.de182.160.97 The regioselectivity of deprotonation in unsymmetrical ketones is a critical aspect, with kinetic control generally favoring the removal of the less sterically hindered proton. thieme-connect.de The resulting enolates are potent nucleophiles, capable of reacting with a variety of electrophiles. masterorganicchemistry.com The reactivity of enolates is influenced by factors such as the counterion, solvent, and temperature. thieme-connect.de

Alkylation and Cyanoethylation at the α-Position

The enolate derived from 2-phenylcyclohexanone can undergo various C-C bond-forming reactions. Dehydrobromination of this compound can lead to a mixture of α,β-unsaturated ketones, including 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one. researchgate.netresearchgate.net Subsequent alkylation and cyanoethylation reactions of 2-phenylcyclohex-2-en-1-one have been shown to proceed at the C-2 position. researchgate.netresearchgate.net

In the context of cyanoethylation, acrylonitrile (B1666552) is a common reagent used in Michael-type additions. For related systems, cyanoethylation has been shown to occur at the α-position of the ketone. For instance, the cyanoethylation of 2-phenylcyclohexylacetonitrile, a related structure, has been documented. rsc.org

Below is a table summarizing the alkylation and cyanoethylation reactions.

| Reactant | Reagent | Product Type | Ref. |

| 2-Phenylcyclohex-2-en-1-one | Alkyl Halide | C-2 Alkylated Ketone | researchgate.netresearchgate.net |

| 2-Phenylcyclohex-2-en-1-one | Acrylonitrile | C-2 Cyanoethylated Ketone | researchgate.netresearchgate.net |

| 2-Phenylcyclohexylacetonitrile | Acrylonitrile / Triton B | α-Cyanoethylated derivative | rsc.org |

Applications of 2 Bromo 6 Phenylcyclohexanone in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the bromine atom and the carbonyl group makes 2-bromo-6-phenylcyclohexanone a potent electrophilic substrate, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision. Its utility as a foundational component is evident in its application to construct more intricate molecular frameworks. smolecule.comcymitquimica.com

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. pharmacyjournal.inekb.eg this compound is an ideal starting material for constructing fused heterocyclic systems. For example, it can serve as a precursor to tetrahydro-benzothiazole derivatives. In a potential synthetic pathway, this compound could undergo a Hantzsch-type reaction with a sulfur-containing nucleophile like thiourea. The initial step would involve the nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by condensation between the ketone and the amino groups of the thiourea, leading to the formation of the fused thiazole (B1198619) ring.

The synthesis of benzothiazoles and their derivatives is a well-established area of research due to their wide range of biological activities. ekb.egut.ac.ir Methodologies often involve the condensation of 2-aminothiophenols with various electrophilic partners. pharmacyjournal.inchemrxiv.org The reactivity of this compound provides a direct route to analogous saturated systems, which are themselves important for exploring new chemical space in drug discovery. This is exemplified by the synthesis of related tetrahydrobenzo[b]thiophenes from phenylcyclohexanone derivatives, highlighting the utility of this carbocyclic core in building sulfur-containing heterocycles. mdpi.comnih.gov

Beyond heterocycles, this compound is an intermediate in the assembly of complex polycyclic structures. acs.org The inherent reactivity of the α-bromoketone moiety can be exploited to initiate cyclization reactions. For instance, dehydrobromination of this compound can generate unsaturated ketones like 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one. researchgate.net These reactive intermediates can then participate in cycloaddition reactions, such as [2+4] and [2+2] dimerizations, to yield polycyclic products. researchgate.net The creation of such polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated counterparts is of significant interest for applications in materials science due to their unique electronic and optical properties. rsc.org

Precursor in Heterocyclic Synthesis (e.g., Tetrahydro-benzothiazoles)

Role in the Synthesis of Biologically Relevant Compounds

The structural motifs present in this compound and its derivatives are frequently found in biologically active molecules. Consequently, this compound serves as a key starting point for the synthesis of molecules with potential therapeutic applications. asianpubs.org

Ketones substituted with a phenyl group at the α-position are recognized as valuable precursors for a variety of biologically interesting compounds. asianpubs.org The presence of both a phenyl ring and a reactive α-bromo ketone unit in this compound makes it a particularly useful scaffold in medicinal chemistry. asianpubs.org This structure allows for systematic modification and functionalization to generate libraries of compounds for biological screening. acs.org The bromine atom can be displaced by various nucleophiles to introduce diverse functional groups, while the ketone can be transformed into other functionalities, such as alcohols or amines, further expanding the molecular diversity accessible from this single precursor. This versatility makes it a valuable intermediate in the development of new pharmaceutical agents.

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for performing selective transformations. acs.org The parent compound, 2-phenylcyclohexanone (B152291), is a known substrate for a class of enzymes called Baeyer-Villiger monooxygenases (BVMOs). rsc.orgnih.gov These enzymes catalyze the oxidation of ketones to esters or lactones with high levels of chemo-, regio-, and enantioselectivity, which is often difficult to achieve with chemical reagents. nih.govnih.gov

For example, the Baeyer-Villiger oxidation of 2-phenylcyclohexanone by certain monooxygenases shows remarkable regioselectivity, producing only a single lactone product. nih.gov This enzymatic transformation converts the prochiral ketone into a valuable chiral lactone, which can serve as a building block for the synthesis of complex natural products and optically active pharmaceuticals. nih.gov The ability of enzymes like cyclohexanone (B45756) monooxygenase and phenylacetone (B166967) monooxygenase to accept 2-phenylcyclohexanone as a substrate underscores the potential of using biocatalytic methods to generate high-value, chiral compounds from this readily accessible chemical framework. nih.govnih.govacs.org

Precursor for Potential Drug Candidates

Pathways to Enantiomerically Enriched Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. This compound, possessing two stereocenters, can exist as multiple stereoisomers, and methods to access these in an enantiomerically pure form are highly valuable.

Direct synthesis has been shown to produce specific diastereomers of the compound. Research has reported the successful synthesis and characterization of both (2S,6R)-2-Bromo-6-phenylcyclohexanone and (2S,6S)-2-Bromo-6-phenylcyclohexanone. asianpubs.org The bromination of 2-phenylcyclohexanone initially yields the trans-isomer, which can be readily converted to the more stable cis-isomer under acidic conditions. researchgate.net

Enzymatic methods provide another powerful route to enantiomerically enriched products. sigmaaldrich.com As discussed previously, the kinetic resolution of racemic 2-phenylcyclohexanone via Baeyer-Villiger monooxygenases is highly effective. This process not only yields an enantiomerically enriched lactone but also leaves behind the unreacted ketone in high enantiomeric purity. nih.gov This dual benefit allows for the separation of the enantiomers of the ketone, providing access to both (R)- and (S)-2-phenylcyclohexanone, which can then be brominated to yield the corresponding enantiomerically enriched this compound. Such biocatalytic resolutions are a key strategy for producing the chiral building blocks essential for asymmetric synthesis. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in 2 Bromo 6 Phenylcyclohexanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Bromo-6-phenylcyclohexanone, offering deep insights into its proton and carbon environments and enabling the differentiation of its diastereomers.

¹H NMR spectroscopy provides critical data on the chemical environment of protons within the this compound molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals are instrumental in assigning the stereochemistry of the molecule.

For instance, two diastereomers of this compound, the cis and trans isomers, can be distinguished by the signals of the methine protons at C-2 (adjacent to the bromine) and C-6 (adjacent to the phenyl group). In one study, the product initially identified as 2-bromo-2-phenylcyclohexanone was reassigned as cis-2-Bromo-6-phenylcyclohexanone based on its ¹H NMR spectrum in CDCl₃. lookchem.com This spectrum showed distinct signals for the protons at C-2 and C-6 at δ 4.68 and δ 3.66, respectively. lookchem.com The signal at δ 4.68 is characteristic of an axial methine proton in a 2-bromocyclohexanone (B1249149) system. lookchem.com

Further analysis in a benzene (B151609) solvent resulted in a clearer doublet of doublets for these protons, with coupling constants for the C-2 proton being J_ax,ax = 13.0 Hz and J_ax,eq = 6.0 Hz, confirming the axial positions of the protons at C-2 and C-6. lookchem.com

Another study reported the ¹H NMR data for two diastereomers, designated as (2S,6R)-2-Bromo-6-phenylcyclohexanone and (2S,6S)-2-Bromo-6-phenylcyclohexanone. asianpubs.org

For the (2S,6R) isomer (trans), the proton adjacent to the bromine (at C-2) appeared as a doublet of doublets at δ 4.79 ppm with coupling constants J = 6.03 and 12.82 Hz. asianpubs.org

For the (2S,6S) isomer (cis), the corresponding proton signal was observed at δ 3.72 ppm as a doublet of doublets with J = 5.12 and 12.45 Hz. asianpubs.org

The significant difference in the chemical shifts of the C-2 proton between the two diastereomers (Δδ ≈ 1.07 ppm) is a key diagnostic feature for their identification. The multiplet for the five aromatic protons typically appears around δ 7.36-7.37 ppm for both isomers. asianpubs.org

Table 1: ¹H NMR Data for Diastereomers of this compound

| Diastereomer | Solvent | Proton at C-2 (δ, ppm) | Coupling Constants (J, Hz) | Aromatic Protons (δ, ppm) | Reference |

| cis-(2S,6S) | CDCl₃ | 3.72 (dd) | 5.12, 12.45 | 7.36 (m) | asianpubs.org |

| trans-(2S,6R) | CDCl₃ | 4.79 (dd) | 6.03, 12.82 | 7.37 (m) | asianpubs.org |

| cis | CDCl₃ | 4.68 (q) | - | Multiplet | lookchem.com |

| cis | Benzene | 4.05 (dd) | 13.0, 6.0 | - | lookchem.com |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their chemical environment.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, around δ 202-204 ppm. asianpubs.orghw.ac.uk The carbons of the phenyl group appear in the aromatic region (δ 125-145 ppm). asianpubs.orgoregonstate.edu The carbons of the cyclohexanone (B45756) ring have signals at varying chemical shifts depending on their proximity to the substituents (bromine and phenyl group).

For the diastereomers of this compound, the ¹³C NMR spectra show distinct sets of signals, confirming their structural differences. For example, the (2S,6R) isomer shows a carbonyl signal at δ 203.45 ppm, while the (2S,6S) isomer's carbonyl signal is at δ 202.21 ppm. asianpubs.org The carbons attached to the bromine and phenyl groups also exhibit different chemical shifts between the isomers.

Table 2: ¹³C NMR Data for Diastereomers of this compound in CDCl₃

| Diastereomer | Carbonyl (C=O) (δ, ppm) | Phenyl C (ipso) (δ, ppm) | Other Aromatic C (δ, ppm) | C-Br (δ, ppm) | C-Ph (δ, ppm) | Other Cyclohexane (B81311) C (δ, ppm) | Reference |

| (2S,6S) | 202.21 | 144.54 | 130.53 (2C), 130.08, 129.56 (2C) | 50.61 | 63.87 | 35.40, 33.50, 27.99 | asianpubs.org |

| (2S,6R) | 203.45 | 139.95 | 130.74 (2C), 129.24 (2C), 129.15 | 58.45 | 59.55 | 42.20, 37.64, 28.12 | asianpubs.org |

This table is interactive. Click on the headers to sort.

As demonstrated in the sections above, NMR spectroscopy is a powerful tool for identifying and distinguishing between the diastereomers of this compound. The combination of ¹H and ¹³C NMR provides a comprehensive picture of the molecular structure.

The key distinguishing features are:

¹H NMR: The chemical shift and coupling constants of the methine proton at C-2 are highly sensitive to the relative stereochemistry of the bromine and phenyl groups. A significant downfield shift is observed for the C-2 proton in the trans isomer compared to the cis isomer. asianpubs.org

¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the cyclohexanone ring differ between the diastereomers, providing confirmatory evidence for their distinct structures. asianpubs.org

In some cases, Nuclear Overhauser Effect (NOE) experiments can be employed to definitively determine the relative stereochemistry by observing the spatial proximity of protons. For instance, an NOE experiment was used to confirm that the major product of a particular reaction had a trans configuration for the bromine atom and the phenyl group. asianpubs.org

13C NMR for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption band is that of the carbonyl (C=O) group of the cyclohexanone ring.

The position of the carbonyl stretching frequency (νC=O) can be influenced by the presence of the α-bromo substituent. In general, the introduction of an α-halogen to a ketone shifts the carbonyl absorption to a higher frequency. For example, the carbonyl absorption for 2-phenylcyclohexanone (B152291) is at 1710 cm⁻¹, while for cis-2-Bromo-6-phenylcyclohexanone, it is observed at 1728 cm⁻¹ (in CHCl₃). lookchem.com

Different studies report slightly different values, which can be attributed to the physical state of the sample (e.g., liquid film, nujol mull, or in solution) and the specific diastereomer.

The (2S,6R) isomer showed a strong carbonyl peak at 1727 cm⁻¹ (liquid). asianpubs.org

The (2S,6S) isomer displayed its carbonyl absorption at 1712 cm⁻¹ (liquid). asianpubs.org

In another report, the cis isomer showed a carbonyl peak at 1715 cm⁻¹ (nujol). lookchem.com

Other characteristic peaks in the IR spectrum include those for C-H stretching of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹) and C=C stretching of the phenyl ring (around 1450-1600 cm⁻¹). asianpubs.org

Table 3: Characteristic IR Frequencies for this compound

| Diastereomer | Sample Phase | Carbonyl (C=O) Stretch (cm⁻¹) | Other Key Frequencies (cm⁻¹) | Reference |

| cis-(2S,6S) | Liquid | 1712 | 3080, 3030, 2950, 2874, 1548, 1472 | asianpubs.org |

| trans-(2S,6R) | Liquid | 1727 | 3106, 3080, 3029, 2953, 2876, 1600, 1497 | asianpubs.org |

| cis | CHCl₃ Solution | 1728 | - | lookchem.com |

| cis | Nujol Mull | 1715 | 937, 875, 812, 790, 735, 702, 685, 660 | lookchem.com |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. The presence of a bromine atom is particularly distinctive in the mass spectrum due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. chemguide.co.uk

This results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the stereochemistry, bond lengths, and bond angles of this compound.

For the diastereomers of this compound, which can exist as crystalline solids, single-crystal X-ray diffraction would provide conclusive proof of their cis or trans configuration. While a specific crystallographic study for this compound was not found in the search results, the technique has been applied to related structures, such as methyl (1R,2R)-2-bromo-1-phenylcyclohexane-1-carboxylate, confirming its structure. doi.org The crystal structure of the parent compound, cyclohexanone, has also been determined at low temperatures, revealing its chair conformation in the solid state. iucr.org For this compound, X-ray crystallography would reveal the precise conformation of the cyclohexanone ring and the axial or equatorial positions of the bromo and phenyl substituents.

Chromatographic Techniques for Purification and Analysis (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable tools in the study of this compound, facilitating both the monitoring of its synthesis and its purification from crude reaction mixtures. Techniques such as Thin-Layer Chromatography (TLC) and column chromatography are routinely employed to ensure the isolation of the compound with high purity.

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the qualitative analysis of reaction progress and for the preliminary determination of appropriate solvent systems for column chromatography. In the context of this compound and related compounds, TLC is typically performed on silica (B1680970) gel plates (e.g., precoated F254 Merck plates). Visualization of the separated components on the TLC plate can be achieved by various methods, including exposure to ultraviolet (UV) light if the compounds are UV-active, or by staining with a developing agent such as aqueous potassium permanganate (B83412) (KMnO₄) solution, which reacts with the functional groups present in the molecule to produce a visible spot. mdpi.com

While specific Rf (retardation factor) values for this compound are not extensively reported in publicly available literature, data from closely related structures and downstream products provide insight into typical mobile phase compositions. For instance, a derivative of 2-phenylcyclohexanone showed an Rf value of 0.14 using a mobile phase of iso-hexane/ethyl acetate (B1210297) (30:1). mpg.de The polarity of the eluent system is a critical factor and is adjusted to achieve optimal separation of the desired product from starting materials, by-products, and impurities.

Column Chromatography

For the preparative purification of this compound, column chromatography using silica gel as the stationary phase is the most common method. The crude product, which is noted to be susceptible to decomposition, can be purified to remove unreacted starting materials and by-products such as 2-phenylcyclohex-2-en-1-one and 6-phenylcyclohex-2-en-1-one that may form through dehydrobromination. mpg.de

The selection of the eluent (mobile phase) is crucial for a successful separation. The polarity of the eluent is typically low to moderate, consisting of a mixture of a non-polar solvent like hexane, iso-hexane, or petroleum ether, and a more polar solvent such as ethyl acetate, dichloromethane, or diethyl ether. The ratio of these solvents is optimized to ensure a good separation between the target compound and its impurities.

Table 1: Examples of Eluent Systems Used in the Column Chromatography of this compound and Related Compounds

| Compound/Reaction Product | Stationary Phase | Eluent System (v/v) | Reference |

| Product from 2-phenylcyclohexanone | Silica Gel | iso-hexane / ethyl acetate (30:1) | mpg.de |

| Product from reaction of 2-bromo-6-phenyl-cyclohexanone | Silica Gel | dichloromethane / methanol (B129727) (19:1) | google.com |

| Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Silica Gel | ethyl acetate / petroleum ether (4:6) | mdpi.com |

| 6-Bromo-10,10-dimethyl-10,11-dihydro-2H-isoxazolo[2,3-f]phenanthridine-2,8(9H)-dione | Silica Gel | petroleum ether / ethyl acetate (4:1) | rsc.org |

| Methyl 1-chloro-2-oxocycloheptanecarboxylate | Silica Gel | n-pentane / ether (10:1) | mpg.de |

| Product of 2,3-dihydrobenzo[b] google.comdioxin-6-amine and 2-bromo-2-methylpropanoyl bromide | SiO₂ Gel | 0-60% Et₂O in Hexanes (gradient) | umich.edu |

Future Research Directions and Unexplored Avenues

Development of Highly Diastereo- and Enantioselective Synthetic Routes

The synthesis of 2-Bromo-6-phenylcyclohexanone presents a significant stereochemical challenge. The molecule possesses two adjacent chiral centers, meaning its synthesis can result in up to four stereoisomers. Currently, the direct bromination of 2-phenylcyclohexanone (B152291) typically yields a mixture of diastereomers and is not enantioselective. Future research should focus on developing methods that can control both the relative (diastereo-) and absolute (enantio-) stereochemistry.

Promising avenues include the use of modern organocatalysis. Chiral amine catalysts, such as derivatives of proline or C2-symmetric imidazolidinones, have proven effective in the enantioselective α-bromination of other ketones. researchgate.netnih.govrsc.org Applying these catalysts to 2-phenylcyclohexanone could provide access to specific enantiomers of the product. Research in this area would involve screening a library of catalysts and optimizing reaction conditions to maximize both diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). researchgate.net Another approach could be the dynamic kinetic resolution of racemic this compound using chiral phase-transfer catalysts, a strategy that has been successful for other racemic α-bromo ketones. acs.orgorganic-chemistry.org

| Proposed Catalytic System | Target Transformation | Potential Advantages | Supporting Literature |

| Chiral Proline Derivatives | Enantioselective α-bromination | High enantioselectivity for ketone functionalization. | acs.org |

| C2-Symmetric Imidazolidinone Catalysts | Diastereo- and enantioselective α-bromination | Proven efficacy for asymmetric α-bromination of ketones. nih.govrsc.org | researchgate.net |

| Chiral Phosphoramidites with Cu(OTf)₂ | Asymmetric α-bromination | Potential for high yields and enantioselectivity. | yu.edu.jo |

| Chiral Quaternary Ammonium Salts | Dynamic kinetic resolution of racemic substrate | Access to enantiopure products from a racemic mixture. organic-chemistry.org | acs.org |

Advanced Mechanistic Studies Using in situ Techniques and Computational Modeling

The reactions of this compound, particularly base-induced rearrangements like the Favorskii rearrangement, are mechanistically complex. rsc.orgvaia.comddugu.ac.in While the general cyclopropanone (B1606653) mechanism is widely accepted, the precise influence of the phenyl group on reaction rates, stereochemical outcomes, and competing reaction pathways (e.g., substitution vs. elimination) remains poorly understood. researchgate.net

Future work should employ advanced analytical and computational tools to dissect these mechanisms. In situ NMR spectroscopy could be used to monitor reaction progress in real-time, identifying transient intermediates and determining kinetic profiles. tandfonline.com Computational modeling, using Density Functional Theory (DFT), can provide detailed energy landscapes of reaction pathways. up.ac.zaup.ac.za Such studies could elucidate the transition state geometries and explain how the stereochemistry of the starting material dictates the product structure. researchgate.net A key area of investigation would be bifurcating reaction pathways, where a single transition state leads to multiple products, with the final ratio determined by post-transition state dynamics. rsc.org

| Research Question | Proposed Technique | Expected Insight | Supporting Literature |

| Identification of reaction intermediates | In situ NMR and IR Spectroscopy | Direct observation of transient species like enolates or cyclopropanones. | tandfonline.com |

| Role of stereochemistry in Favorskii rearrangement | DFT Computational Modeling | Understanding how cis vs. trans isomers influence reaction barriers and product selectivity. | rsc.orgresearchgate.net |

| Kinetics of competing substitution/elimination pathways | Kinetic Isotope Effect (KIE) Studies & Stopped-Flow Kinetics | Quantifying the factors that control different reaction outcomes. | up.ac.zaup.ac.za |

| Solvation effects on reaction mechanism | QM/MM (Quantum Mechanics/Molecular Mechanics) Modeling | Simulating the role of solvent molecules in stabilizing transition states. | researchgate.net |

Exploration of Novel Catalytic Transformations

As a bifunctional molecule, this compound is a versatile building block for synthesizing more complex structures. The bromine atom can participate in a variety of cross-coupling reactions, while the ketone can be transformed through numerous methods. Future research should focus on leveraging this reactivity in novel catalytic transformations.

One promising area is in photoredox catalysis. beilstein-journals.orgethz.ch The carbon-bromine bond can be homolytically cleaved under visible light irradiation with a suitable photocatalyst, generating a carbon-centered radical. researchgate.netrsc.org This radical could then participate in a range of bond-forming reactions, such as couplings with alkenes or arenes, that are not accessible through traditional ionic pathways. nih.gov Furthermore, combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, could enable challenging cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds at the α-position. ethz.ch The development of copper-catalyzed cross-coupling reactions with organozinc or organotin reagents also represents a viable route to α-alkylated or α-arylated ketones. nih.govorganic-chemistry.orgnih.govacs.org

| Reaction Type | Proposed Catalytic System | Potential Product | Supporting Literature |

| Photoredox-mediated Radical Addition | Ru(bpy)₃Cl₂ or Ir(ppy)₃ + Alkene | Functionalized cyclohexanone (B45756) derivatives | researchgate.netrsc.orgnih.gov |

| Dual Photoredox/Nickel Catalysis | Ir-photocatalyst + Ni(II) salt + Arylboronic acid | α-Aryl-2-phenylcyclohexanones | ethz.chorganic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Cu(acac)₂ + Alkylzinc halide | α-Alkyl-2-phenylcyclohexanones | nih.govorganic-chemistry.org |

| Zinc-Halide Catalyzed Coupling | ZnCl₂ + Organotin enolate | γ-Diketone structures | nih.govacs.org |

Design of Derivatives for Specific Chemical Biology Applications (excluding clinical studies)

The electrophilic nature of the α-bromo ketone functionality makes this compound an excellent starting point for designing covalent chemical probes for chemical biology research. nih.gov Such probes are instrumental in activity-based protein profiling (ABPP), a technique used to study the activity of entire enzyme families in their native biological environment. universiteitleiden.nlnih.gov

Future research could focus on creating a library of derivatives by appending reporter tags—such as fluorophores for imaging or biotin (B1667282) for affinity purification—to the this compound scaffold. nih.govfrontiersin.org The α-bromo ketone acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues (like cysteine or histidine) in the active site of an enzyme. cambridgemedchemconsulting.comnih.gov The phenylcyclohexanone core provides a rigid scaffold whose stereochemistry could be varied to achieve selective targeting of specific enzymes, for instance, within the vast family of cysteine proteases or hydrolases. researchgate.nettandfonline.com This approach would enable the discovery of novel enzyme functions and the identification of new targets for future therapeutic development, without involving direct clinical studies. rsc.org

| Derivative Type | Appended Functional Group | Potential Application | Supporting Literature |

| Fluorescent Probe | Dansyl, Bodipy, or Fluorescein | In situ imaging of enzyme activity in cells. | universiteitleiden.nl |

| Affinity Probe | Biotin or Desthiobiotin | Identification of enzyme targets via pull-down and mass spectrometry. | frontiersin.org |

| Photo-crosslinking Probe | Diazirine or Benzophenone | Covalent labeling of target proteins upon UV irradiation for target validation. | nih.gov |

| Fragment-Based Probe | Small heterocyclic fragments | Screening for inhibitors of specific enzyme subfamilies (e.g., cathepsins, caspases). | researchgate.netsrce.hr |

常见问题

Q. What are the optimal synthetic routes for 2-Bromo-6-phenylcyclohexanone in academic laboratories?

- Methodological Answer : A practical approach involves Friedel-Crafts acylation of benzene derivatives followed by bromination. For example, bromomethylcyclohexane intermediates (e.g., cyclohexylmethyl bromide, CAS 2550-36-9) can be synthesized via radical bromination of methylcyclohexane using N-bromosuccinimide (NBS) under UV light . Subsequent coupling with phenyl groups may employ organometallic reagents (e.g., Grignard or Gilman reagents) under inert conditions. Reference: Similar protocols for cyclohexanone derivatives are detailed in Organic Syntheses for 2-benzyl-6-methylcyclohexanone using butyllithium-mediated alkylation .

Q. How can researchers ensure purity and characterize this compound?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity using HPLC (>95% by area normalization) and GC-MS (retention time matching with standards). Structural characterization requires NMR :

- ¹H NMR : Look for deshielded protons near the bromine (δ 2.5–3.5 ppm for cyclohexane protons) and aromatic phenyl signals (δ 7.2–7.6 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~210 ppm, brominated carbon at ~35 ppm .

Q. What safety protocols are critical when handling brominated cyclohexanones?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to volatility and potential respiratory irritancy.

- First-aid measures: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Store at 0–6°C in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The axial/equatorial position of the bromine affects SN2 reactivity. Use DFT calculations (e.g., Gaussian09) to model transition states. Experimentally, monitor reaction kinetics with polarimetry or HPLC chiral columns to compare enantiomeric pathways. Reference: Structural analogs like 2-bromo-4-chloro-6-(cyclohexylimino-methyl)phenol show axial bromine favoring β-elimination over substitution .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar brominated derivatives?

- Methodological Answer :

- Iterative refinement : Cross-validate NMR assignments with 2D-COSY and HSQC to distinguish overlapping signals.

- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., as demonstrated for 2-bromo-4-chloro-6-(cyclohexylimino-methyl)phenol, CCDC 868013) .

- Open-data practices : Share raw spectra in repositories for peer validation, aligning with FAIR principles .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature control : Limit eliminations by keeping reactions below 40°C.

- Protecting groups : Temporarily block the ketone with ethylene glycol to direct bromine reactivity.

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions, as shown in analogous bromochlorophenylacetic acid syntheses .

Q. How can impurity profiles be systematically analyzed for pharmacological applications?

- Methodological Answer :

- LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with MRM (multiple reaction monitoring).

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative impurities. Reference: Pharmaceutical impurity standards for bromochlorophenyl derivatives emphasize thresholds of <0.1% for genotoxic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。